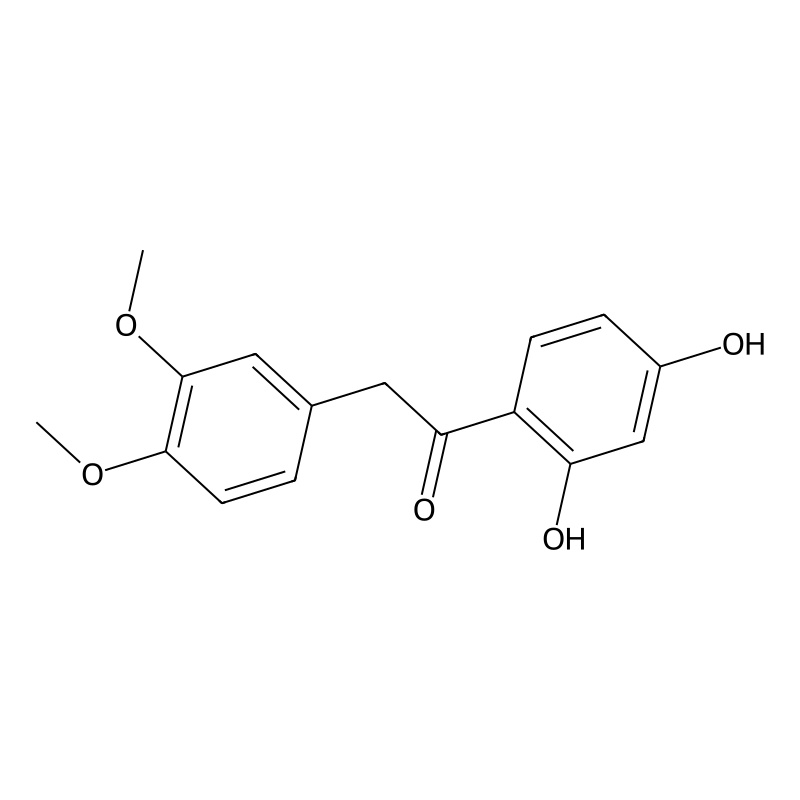

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, a search for relevant scientific articles or patents yielded no significant results.

Further Exploration

It is possible that research on this specific compound is still ongoing or unpublished. Researchers interested in exploring the potential applications of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone might consider:

- Consulting directly with researchers in relevant fields like organic chemistry, medicinal chemistry, or pharmacology.

- Searching for patents or scientific publications related to similar compounds, which might offer insights into potential applications of this specific molecule.

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound characterized by its complex structure, which includes both hydroxyl and methoxy functional groups. Its molecular formula is , and it has a molecular weight of 288.3 g/mol. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions include quinones from oxidation, alcohol derivatives from reduction, and various substituted phenyl ethanones from substitution reactions.

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone exhibits several biological activities:

- Antioxidant Activity: The compound's hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage.

- Antimicrobial Activity: It has been shown to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

- Anti-inflammatory Activity: The compound may modulate the activity of inflammatory mediators, reducing inflammation.

- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells and inhibit their proliferation.

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone typically involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The product is then purified through recrystallization or column chromatography to achieve high purity levels. In industrial settings, continuous flow synthesis may be employed for more efficient production .

This compound has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used as a reagent in various organic reactions.

- Biology: Its potential biological activities make it a subject of interest for research into antioxidants, anti-inflammatory agents, and antimicrobial substances.

- Medicine: Ongoing research explores its potential therapeutic applications in developing new drugs for treating various diseases.

- Industry: It is utilized in producing dyes, pigments, and other industrial chemicals .

Research on the interaction mechanisms of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone indicates that it may interact with various molecular targets such as enzymes and receptors. These interactions can modulate the activity of specific proteins involved in signaling pathways related to oxidative stress, inflammation, and cell proliferation. Such studies are crucial for understanding the compound's potential therapeutic effects and biological activities.

Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with several similar compounds:

- 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone: This compound has a different substitution pattern with one less methoxy group.

- 1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks methoxy groups entirely, significantly altering its chemical properties and biological activities.

- 1-(3,4-Dihydroxyphenyl)ethanone: This compound lacks the methoxy groups and exhibits different chemical and biological properties.

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone: Features a different substitution pattern on the phenyl rings.

The uniqueness of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone lies in its specific combination of hydroxyl and methoxy groups that confer distinct chemical reactivity and potential biological activities compared to these similar compounds.